3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole
Description
The compound 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole is a 1,2,4-triazole derivative with three distinct substituents:
- Position 3: A [(2,6-dichlorophenyl)methyl]sulfanyl group, contributing electron-withdrawing effects and enhanced stability due to chlorine atoms.
- Position 4: An ethyl group, increasing steric bulk and hydrophobicity.
- Position 5: A 2-(methylsulfanyl)phenyl group, influencing solubility and metabolic stability.
1,2,4-Triazoles are widely utilized in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S2/c1-3-23-17(12-7-4-5-10-16(12)24-2)21-22-18(23)25-11-13-14(19)8-6-9-15(13)20/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFXOUCZQVJDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogs from the literature:
Key Observations:
Lipophilicity : The trifluoromethyl group in significantly increases lipophilicity compared to the ethyl and methylsulfanyl groups in the target compound. This could enhance membrane permeability but reduce aqueous solubility.
Steric and Polar Interactions : The sulfinyl group in increases polarity, enabling hydrogen bonding, whereas the ethyl group in the target compound balances hydrophobicity and steric hindrance.
Antifungal and Pesticidal Activity
Triazole derivatives like penconazole and flupoxam () are established agrochemicals targeting fungal ergosterol synthesis. The target compound’s dichlorophenyl and methylsulfanyl groups may confer similar antifungal activity but with improved metabolic stability due to reduced oxidative susceptibility compared to nitro-containing analogs .
Stability and Reactivity
- Hydrolytic Stability : The dichlorophenyl group in the target compound stabilizes the triazole core against hydrolysis via electron-withdrawing effects, a feature shared with and .
Spectroscopic Characterization
Studies on similar triazoles (e.g., 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione ) reveal that substituents like ethyl and methylsulfanyl produce distinct NMR splitting patterns (e.g., ethyl triplet at ~1.2 ppm) and IR absorptions (~2550 cm⁻¹ for S–H in sulfanyl groups).
Biological Activity
The compound 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole , also known by its CAS number 339015-37-1, is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : C18H17Cl2N3S2
- Molecular Weight : 410.38 g/mol
- CAS Number : 339015-37-1
The structure of the compound features a triazole ring substituted with various functional groups that contribute to its biological activity.
Antibacterial Activity
Research has indicated that triazole derivatives exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Studies : In vitro studies have shown that similar triazole compounds demonstrate minimum inhibitory concentrations (MIC) ranging from to against resistant strains such as Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole A | 0.25 | MRSA |
| Triazole B | 0.5 | E. coli |
| Triazole C | 1.0 | Pseudomonas aeruginosa |
Antifungal Activity
Triazoles are well-known for their antifungal properties:
- Efficacy : Compounds similar to our target have been reported to inhibit fungal growth effectively. For example, some derivatives have shown potency comparable to established antifungals like fluconazole.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Mechanisms : These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest at the G2/M phase.
- Research Findings : In studies involving Hep G2 cell lines, certain triazoles exhibited significant cytotoxic effects .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Triazole D | 10 | Hep G2 |
| Triazole E | 5 | MCF-7 |
Anti-inflammatory Activity
Triazoles also show promise in modulating inflammatory responses:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazoles:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups enhances antibacterial efficacy.
- Alkyl Chain Length : Variations in alkyl chain length at specific positions can significantly affect the compound's potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
